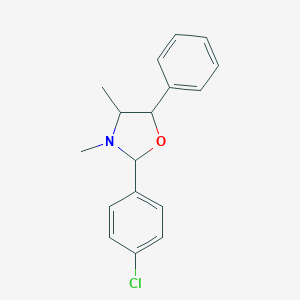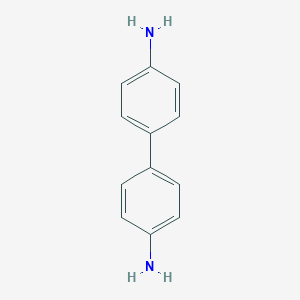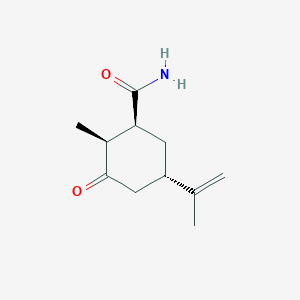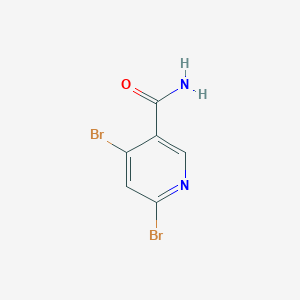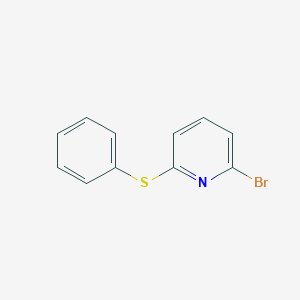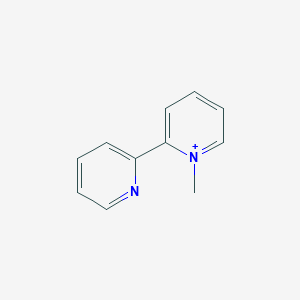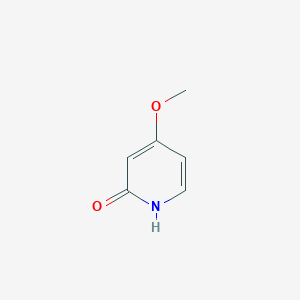
4-Methoxy-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-Methoxy-2(1H)-pyridinone, such as 4-hydroxy-2-quinolones, has been discussed in several publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches for these compounds involve various methods and their applications in the synthesis of related four-membered to seven-membered heterocycles .科学的研究の応用
Marine Biotechnology
“4-Methoxy-2(1H)-pyridinone” has been identified as a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture . These cultures have been found to arrest the strobilation of moon jellyfish Aurelia coerulea . This suggests potential applications in marine biotechnology, particularly in the regulation of jellyfish populations.
Antibacterial Agents
The compound is a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins . Prodigiosins are a group of red pigmented tripyrrolic compounds produced by several bacterial strains, known for their antimicrobial, antifungal, antiprotozoal, antimalarial, immunosuppressive, and anticancer activities.
Antifungal Agents
As mentioned above, the prodigiosins, which “4-Methoxy-2(1H)-pyridinone” is a possible intermediate of, have antifungal properties . This suggests potential applications in the development of new antifungal agents.
Anticancer Agents
Prodigiosins also exhibit anticancer properties . Therefore, “4-Methoxy-2(1H)-pyridinone” could potentially be used in the synthesis of new anticancer drugs.
Antiprotozoal Agents
The antiprotozoal activity of prodigiosins suggests that “4-Methoxy-2(1H)-pyridinone” could also be used in the development of drugs to treat protozoal infections .
Immunosuppressive Agents
Prodigiosins have been found to have immunosuppressive properties . This suggests that “4-Methoxy-2(1H)-pyridinone” could potentially be used in the development of immunosuppressive drugs, which are often used in organ transplantation to prevent rejection.
作用機序
Target of Action
It is known to be a biosynthetic intermediate of pyrrole-containing natural products . These natural products, including prodigiosins and tambjamines, have diverse biological activities and can interact with various biological targets .
Mode of Action
As a biosynthetic intermediate, it likely interacts with its targets to produce downstream products
Biochemical Pathways
It is known to be involved in the biosynthesis of pyrrole-containing natural products . These products can affect various biochemical pathways, but the specific pathways influenced by 4-Methoxy-2(1H)-pyridinone remain to be determined.
Result of Action
As a biosynthetic intermediate, it contributes to the formation of pyrrole-containing natural products . These products have various biological activities, suggesting that 4-Methoxy-2(1H)-pyridinone may indirectly influence cellular processes.
特性
IUPAC Name |
4-methoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q & A
Q1: What is the significance of using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate in the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone?
A1: Although the article does not explicitly state the reason for choosing this specific synthetic route, utilizing 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate likely offers advantages in terms of yield, cost-effectiveness, or ease of purification compared to other potential synthetic routes []. The presence of the methoxy group at the 4-position could serve as a protecting group for the desired hydroxyl group in the final molecule, or it could be involved in facilitating subsequent chemical transformations.
Q2: Are there alternative methods for synthesizing 5-chloro-4-hydroxy-2(1H)-pyridinone?
A2: The article mentions that the described synthetic route, using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as a key intermediate, presents advantages over previously reported methods []. This implies the existence of alternative synthetic strategies for obtaining the target compound. Further research into the cited literature would be needed to explore and compare these different methodologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

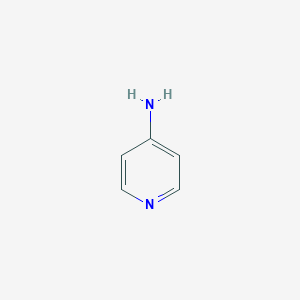
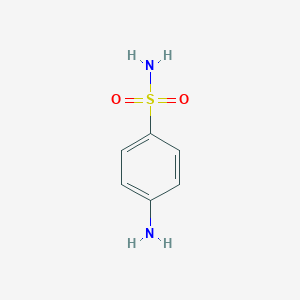
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
